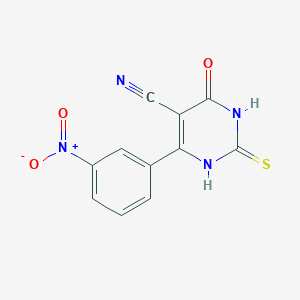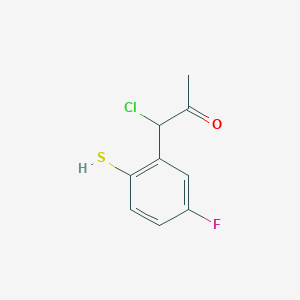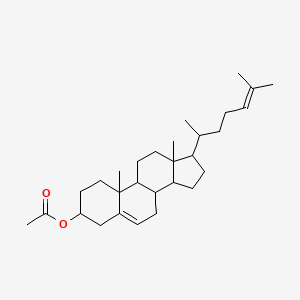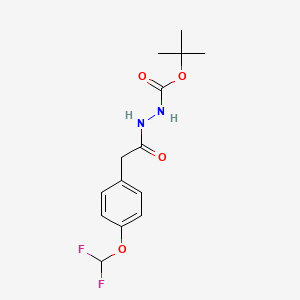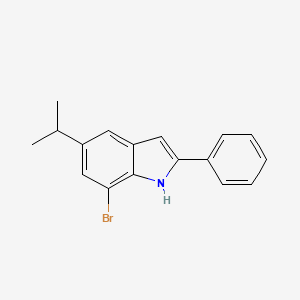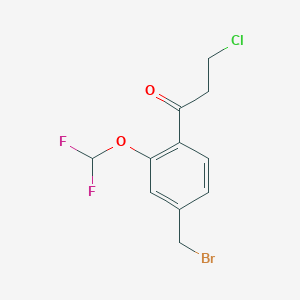
1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursorsFor example, the reaction of 1,3-dichlorobenzene with trifluoromethyl hypofluorite under controlled conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation can produce a carboxylic acid derivative.
科学的研究の応用
1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethoxy)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as liquid crystals and polymers.
Medicinal Chemistry: Its derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Environmental Chemistry: The compound can be used as a model compound to study the environmental fate and behavior of halogenated aromatic compounds.
作用機序
The mechanism of action of 1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethoxy)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
1,3,5-Trichloro-2,4,6-trifluorobenzene: Similar structure but lacks the trifluoromethoxy group.
1,3-Dichloro-2,4,6-trifluorobenzene: Similar structure but lacks the trifluoromethoxy group.
1,3-Dichloro-2,4,6-trifluoro-5-methoxybenzene: Similar structure but has a methoxy group instead of a trifluoromethoxy group.
Uniqueness
1,3-Dichloro-2,4,6-trifluoro-5-(trifluoromethoxy)benzene is unique due to the presence of both chlorine and fluorine atoms, as well as the trifluoromethoxy group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications.
特性
分子式 |
C7Cl2F6O |
|---|---|
分子量 |
284.97 g/mol |
IUPAC名 |
1,3-dichloro-2,4,6-trifluoro-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7Cl2F6O/c8-1-3(10)2(9)5(12)6(4(1)11)16-7(13,14)15 |
InChIキー |
QPHMINMLWVUGFK-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


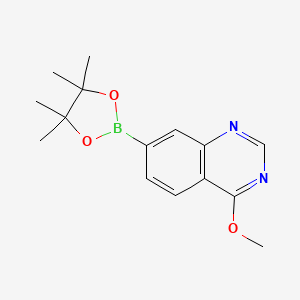
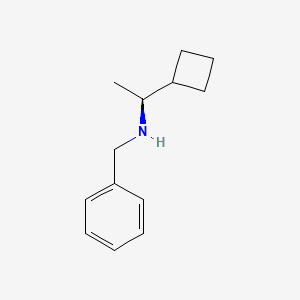
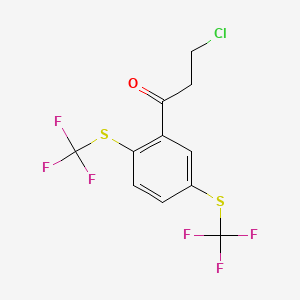
![tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate](/img/structure/B14053868.png)
